Dimethyl furan-3,4-dicarboxylate
Overview
Description
Dimethyl furan-3,4-dicarboxylate is a structural analog of diacids . It is a white to light yellow-beige crystalline powder .
Synthesis Analysis
Dimethyl furan-3,4-dicarboxylate has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Another synthesis method involves the reaction of dimethyl acetylenedicarboxylate . A microreview analyzes and summarizes data on methods of synthesis of monocyclic polysubstituted furan-3(4)-carboxylates published over the past 6 years .Molecular Structure Analysis
The empirical formula of Dimethyl furan-3,4-dicarboxylate is C8H8O5 and its molecular weight is 184.15 .Chemical Reactions Analysis
The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael .Physical And Chemical Properties Analysis
Dimethyl furan-3,4-dicarboxylate is a solid with a boiling point of 91-93 °C/1 mmHg and a melting point of 46-49 °C .Scientific Research Applications
Synthesis Applications
Synthesis of Substituted Furans : Dimethyl furan-3,4-dicarboxylate is utilized in the synthesis of various substituted furans. For instance, dimethyl 3,4-disubstituted furan-2,5-dicarboxylates were synthesized using dimethyl diglycolate and 1,2-carbonyl compounds. This synthesis achieved yields between 69.1% and 97.4% (Lu Yu, 2007).
Precursor for Furan Derivatives : It also serves as an efficient precursor for the synthesis of thieno[3,2-b]furan derivatives, indicating its versatility in organic synthesis (N. Hergué et al., 2008).
Chemical and Material Science
Biobased Polymers and Materials : Dimethyl furan-3,4-dicarboxylate is a key component in the production of biobased polymers and materials. A study demonstrates its use in synthesizing furan oligoesters via polytransesterification, contributing to the development of sustainable materials (Alvaro Cruz-Izquierdo et al., 2015).
Catalysis Research : Research in catalysis has utilized dimethyl furan-3,4-dicarboxylate for synthesizing furan derivatives. For example, a study involving magnetic nanoparticles as catalysts for the synthesis of furan-2(5H)-one derivatives highlights its applicability in catalysis and fine chemical production (M. Khodaei et al., 2018).
Medicinal Chemistry
- Influenza A Virus Inhibitors : A novel series of furan-carboxamide derivatives synthesized from dimethyl furan-3,4-dicarboxylate showed potent inhibitory activity against the H5N1 influenza A virus, demonstrating its potential in antiviral drug development (Yu Yongshi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
dimethyl furan-3,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVRCIAIDGNMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307502 | |
Record name | dimethyl furan-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl furan-3,4-dicarboxylate | |
CAS RN |
4282-33-1 | |
Record name | 3, dimethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl furan-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.